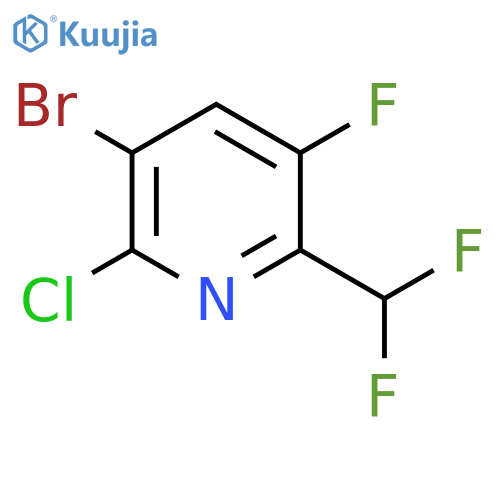Cas no 1806028-22-7 (3-Bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine)

1806028-22-7 structure
商品名:3-Bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine
CAS番号:1806028-22-7
MF:C6H2BrClF3N
メガワット:260.438990116119
CID:4858518
3-Bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine
-
- インチ: 1S/C6H2BrClF3N/c7-2-1-3(9)4(6(10)11)12-5(2)8/h1,6H
- InChIKey: NFCFFWJBMMOYTH-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(N=C(C(F)F)C(=C1)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 160
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 3.3
3-Bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029063182-1g |
3-Bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine |
1806028-22-7 | 97% | 1g |
$1,579.40 | 2022-04-01 | |
| Enamine | EN300-6511622-0.05g |
3-bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine |
1806028-22-7 | 0.05g |
$1657.0 | 2023-05-31 | ||
| Enamine | EN300-6511622-0.5g |
3-bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine |
1806028-22-7 | 0.5g |
$1893.0 | 2023-05-31 | ||
| Enamine | EN300-6511622-2.5g |
3-bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine |
1806028-22-7 | 2.5g |
$3865.0 | 2023-05-31 | ||
| Enamine | EN300-6511622-1.0g |
3-bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine |
1806028-22-7 | 1g |
$1971.0 | 2023-05-31 | ||
| Enamine | EN300-6511622-10.0g |
3-bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine |
1806028-22-7 | 10g |
$8480.0 | 2023-05-31 | ||
| Enamine | EN300-6511622-0.25g |
3-bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine |
1806028-22-7 | 0.25g |
$1814.0 | 2023-05-31 | ||
| Enamine | EN300-6511622-5.0g |
3-bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine |
1806028-22-7 | 5g |
$5719.0 | 2023-05-31 | ||
| Enamine | EN300-6511622-0.1g |
3-bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine |
1806028-22-7 | 0.1g |
$1735.0 | 2023-05-31 |
3-Bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine 関連文献
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
1806028-22-7 (3-Bromo-2-chloro-6-(difluoromethyl)-5-fluoropyridine) 関連製品
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
